4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one)
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Overview
Description
2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its diverse biological activities and has been studied for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyrazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a three-component reaction mechanism, resulting in high to excellent yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various pyrazole and hydrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anticancer activity is mediated through the activation of autophagy proteins and induction of p53-mediated apoptosis .
Comparison with Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in similar applications.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Another pyrazolone derivative with potential biological activities.
Uniqueness: 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- is unique due to its dual functionality as both an antioxidant and anticancer agent.
Properties
CAS No. |
13615-29-7 |
---|---|
Molecular Formula |
C20H18N6O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N6O2/c1-13-17(19(27)25(23-13)15-9-5-3-6-10-15)21-22-18-14(2)24-26(20(18)28)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
InChI Key |
VPRMWULSLZNZRG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Synonyms |
4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one) |
Origin of Product |
United States |
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